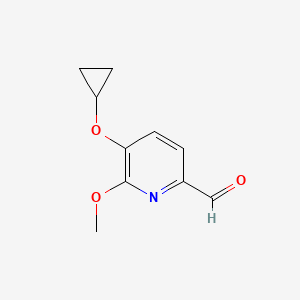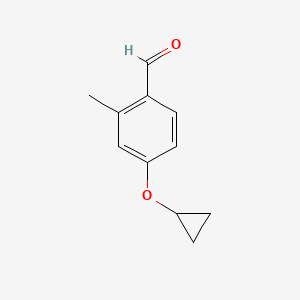![molecular formula C21H19N3O5S B14812661 N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrobenzamide group and a sulfonylphenyl group, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide can be compared with other similar compounds, such as:
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the nitrobenzamide and sulfonylphenyl groups in N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H19N3O5S/c1-14-7-12-19(15(2)13-14)23-30(28,29)17-10-8-16(9-11-17)22-21(25)18-5-3-4-6-20(18)24(26)27/h3-13,23H,1-2H3,(H,22,25) |
InChI Key |
WOOZMUQLPGJANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


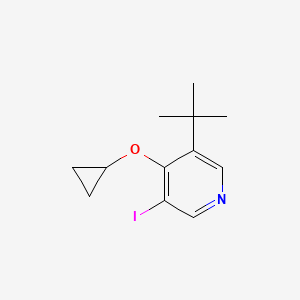
![dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate](/img/structure/B14812581.png)
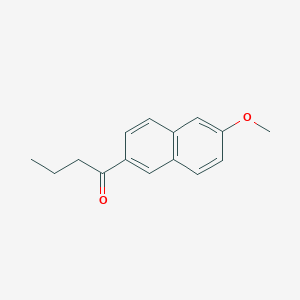

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14812594.png)
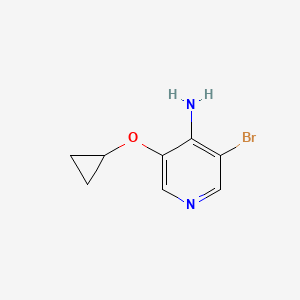
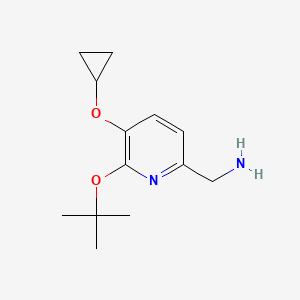
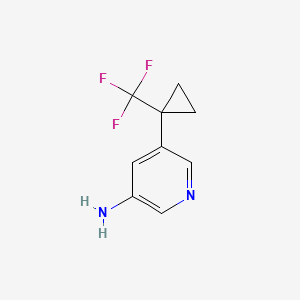
![12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid](/img/structure/B14812630.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B14812635.png)
